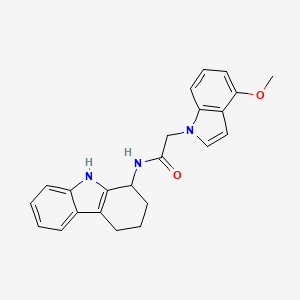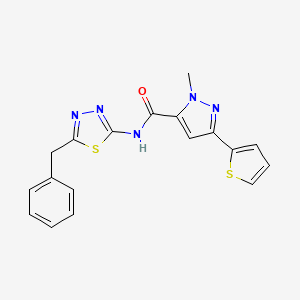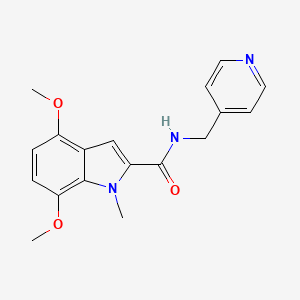![molecular formula C26H36N2O3 B11002150 2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002150.png)
2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
- The core structure consists of a spirocyclic isoquinoline fused with a cyclopentane ring .
- The cyclohexyl group at the 2’ position adds bulk and influences its properties.
- The tetrahydro-2H-pyran-4-ylmethyl moiety contributes to its solubility and reactivity.
Preparation Methods
Synthetic Routes::
Spirocyclization Approach:
Fragment Assembly:
- Large-scale synthesis typically involves multistep processes to achieve high yields and purity.
Chemical Reactions Analysis
Oxidation: The ketone group can undergo oxidation to form a carboxylic acid or other derivatives.
Reduction: Reduction of the ketone yields the corresponding alcohol.
Substitution: The cyclohexyl group can be substituted using standard methods (e.g., ).
Common Reagents: Lithium aluminum hydride (for reduction), Grignard reagents (for alkylation), and strong acids (for cyclization).
Major Products: The spirocyclic isoquinoline-carboxamide core remains intact, while substituents may vary.
Scientific Research Applications
Medicine: Investigate its potential as an , targeting specific pathways.
Chemistry: Explore its reactivity in novel transformations.
Biology: Study its interactions with cellular receptors.
Industry: Evaluate its use in materials science or as a building block for other compounds.
Mechanism of Action
Targets: Identify cellular receptors or enzymes affected by this compound.
Pathways: Investigate downstream effects on signaling pathways.
Comparison with Similar Compounds
Unique Features: Highlight its spirocyclic structure and cyclohexyl substituent.
Similar Compounds: Explore related spirocyclic isoquinolines or cyclopentane derivatives.
Properties
Molecular Formula |
C26H36N2O3 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-cyclohexyl-N-(oxan-4-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H36N2O3/c29-24(27-18-19-12-16-31-17-13-19)23-21-10-4-5-11-22(21)25(30)28(20-8-2-1-3-9-20)26(23)14-6-7-15-26/h4-5,10-11,19-20,23H,1-3,6-9,12-18H2,(H,27,29) |
InChI Key |
IJSSLXIDKJUNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NCC5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002068.png)

![N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11002078.png)
![N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002083.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11002092.png)
![4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B11002096.png)

![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11002106.png)

![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11002111.png)
![1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11002116.png)


